molecular formula C10H10ClFO B14047088 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-2-one

1-(2-Chloro-5-(fluoromethyl)phenyl)propan-2-one

Cat. No.: B14047088
M. Wt: 200.64 g/mol
InChI Key: HEWUXPGTOMXQHG-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO It is a derivative of phenylpropanone, characterized by the presence of a chloro and fluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-5-(fluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-5-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoromethyl groups can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

    1-(2-Chloro-5-methylphenyl)propan-2-one: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    1-(2-Fluoro-5-methylphenyl)propan-2-one: Lacks the chlorine atom, leading to different chemical and biological properties.

    1-(2-Chloro-5-(trifluoromethyl)phenyl)propan-2-one:

Uniqueness: 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-2-one is unique due to the simultaneous presence of both chloro and fluoromethyl groups on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

1-[2-chloro-5-(fluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10ClFO/c1-7(13)4-9-5-8(6-12)2-3-10(9)11/h2-3,5H,4,6H2,1H3

InChI Key

HEWUXPGTOMXQHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)CF)Cl

Origin of Product

United States

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